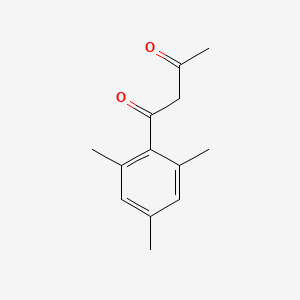

1-Mesitylbutane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-8-5-9(2)13(10(3)6-8)12(15)7-11(4)14/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZZDUHWYNESIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327164 | |

| Record name | 1-mesitylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6450-57-3 | |

| Record name | 1-mesitylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Mesitylbutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-mesitylbutane-1,3-dione, a β-diketone with potential applications in medicinal chemistry and materials science. This document details a feasible synthetic protocol based on the widely used Claisen condensation reaction, outlines key characterization techniques, and discusses the structural nuances of this class of compounds.

Introduction

β-Diketones are a significant class of organic compounds characterized by the presence of two carbonyl groups separated by a methylene group. This structural motif imparts unique chemical properties, including keto-enol tautomerism and the ability to form stable complexes with a wide range of metals.[1] These properties make β-diketones valuable as synthetic intermediates in the preparation of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are common scaffolds in many pharmaceutical agents.[2] Furthermore, certain β-diketones and their derivatives have demonstrated a spectrum of biological activities, including antibacterial, antioxidant, and antitumor properties.[3]

This compound, also known as 1-(2,4,6-trimethylphenyl)butane-1,3-dione, incorporates a sterically hindered mesityl group. This bulky substituent can influence the compound's reactivity, stability, and biological interactions. This guide provides a detailed examination of its synthesis and physicochemical properties.

Synthesis of this compound

The most common and effective method for the synthesis of 1,3-diketones is the Claisen condensation. This reaction involves the base-mediated condensation of a ketone with an ester to form a β-keto ester or, in this case, a β-diketone.

Proposed Synthetic Pathway: Claisen Condensation

The synthesis of this compound can be achieved through the Claisen condensation of acetylmesitylene (1-(2,4,6-trimethylphenyl)ethan-1-one) with ethyl acetate using a strong base such as sodium hydride (NaH).

Reaction Scheme:

Caption: Proposed synthesis of this compound via Claisen condensation.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 1-(2-hydroxyphenyl)butane-1,3-dione and is expected to be effective for the target molecule.[4]

Materials:

-

Acetylmesitylene

-

Ethyl acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl acetate (for extraction)

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere.

-

Addition of Reactants: A solution of acetylmesitylene and an excess of ethyl acetate in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at room temperature. The reaction is exothermic, and the temperature may rise to reflux.[4]

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional period (typically a few hours) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is carefully quenched by pouring the mixture onto ice. The resulting aqueous solution is then acidified to a pH of approximately 6 with dilute hydrochloric acid.[4]

-

Extraction: The product is extracted from the aqueous layer with ethyl acetate. The combined organic layers are washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[4]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques. A key feature to consider during characterization is the existence of keto-enol tautomerism, which is common for β-diketones and can be influenced by the solvent and temperature.[1][5][6]

Keto-Enol Tautomerism

This compound can exist as an equilibrium mixture of the diketo form and the enol form. The enol form is often stabilized by the formation of an intramolecular hydrogen bond. This equilibrium is slow on the NMR timescale, allowing for the observation of signals from both tautomers.[6]

Caption: Keto-enol tautomerism in this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the mesityl group, the methyl protons of the mesityl group, the acetyl methyl protons, and the methylene protons. Due to keto-enol tautomerism, two sets of signals may be observed, with the enol form showing a characteristic downfield signal for the enolic proton.[5][6] |

| ¹³C NMR | Resonances for the carbonyl carbons (ketonic and potentially enolic), aromatic carbons, and aliphatic carbons. The presence of both tautomers would result in a more complex spectrum.[7] |

| FTIR | Strong absorption bands in the region of 1650-1720 cm⁻¹ corresponding to the C=O stretching vibrations of the ketone groups. A broad band in the region of 2500-3200 cm⁻¹ may be observed for the O-H stretch of the enol form, indicative of intramolecular hydrogen bonding. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₃H₁₆O₂), which is approximately 204.26 g/mol . Fragmentation patterns would be consistent with the structure. |

Potential Biological Applications

While specific biological activity data for this compound is not extensively documented, the broader class of aryl β-diketones has shown promise in various therapeutic areas. For instance, some β-diketone derivatives have been investigated for their antiviral and anticancer activities.[8][9] The mechanism of action for some of these compounds is believed to involve the chelation of metal ions that are crucial for the function of certain enzymes. The unique structural features of this compound, particularly the bulky mesityl group, may lead to novel biological activities that warrant further investigation.

Caption: Potential biological activities of aryl β-diketones.

Conclusion

This technical guide has outlined a robust and feasible approach for the synthesis of this compound via a Claisen condensation. The characterization of this compound is expected to be straightforward using standard spectroscopic techniques, with particular attention paid to the effects of keto-enol tautomerism. While the specific biological profile of this compound remains to be fully elucidated, the established activities of related aryl β-diketones suggest that it may be a valuable scaffold for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is highly encouraged.

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. ijpras.com [ijpras.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antiviral activity of some beta-diketones. 2. Aryloxy alkyl diketones. In vitro activity against both RNA and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,4,6-trimethylphenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-(2,4,6-trimethylphenyl)butane-1,3-dione, a beta-diketone of interest in various chemical and pharmaceutical research fields. This document summarizes key physical data, outlines a general synthetic approach, and discusses the broader biological context of beta-diketones.

Core Physical Properties

Quantitative data for 1-(2,4,6-trimethylphenyl)butane-1,3-dione (also known as 1-(mesityl)butane-1,3-dione) are compiled below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 6450-57-3 | |

| Molecular Formula | C₁₃H₁₆O₂ | |

| Molecular Weight | 204.26 g/mol | |

| Melting Point | 45 °C | [1] |

| Boiling Point | 172 °C at 22 mmHg | [1][2] |

| Density | 1.021 g/cm³ | [1][2] |

| Refractive Index | 1.512 | [1] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid. | [3] |

| Solubility | Very slightly soluble in water (0.51 g/L at 25 °C). | [3] |

Synthesis Methodology

For the synthesis of 1-(2,4,6-trimethylphenyl)butane-1,3-dione, this would typically involve the reaction of an ester of acetic acid (such as ethyl acetate) with 1-(2,4,6-trimethylphenyl)ethanone (2,4,6-trimethylacetophenone).

A representative experimental protocol for a similar Claisen condensation to produce 1-phenylbutane-1,3-dione is as follows, which can be adapted for the target molecule:

General Protocol for Claisen Condensation:

-

Base Preparation: A strong base, such as sodium ethoxide, is prepared or obtained commercially.

-

Reaction Setup: The base is suspended in a suitable anhydrous solvent (e.g., absolute ethanol or THF) in a reaction flask equipped with a dropping funnel and a reflux condenser, and the mixture is cooled in an ice bath.

-

Addition of Reactants: A mixture of the ketone (e.g., 1-(2,4,6-trimethylphenyl)ethanone) and the ester (e.g., ethyl acetate) is added dropwise to the cooled base suspension. The rate of addition is controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is typically refluxed for several hours to ensure the completion of the condensation.

-

Workup: The resulting sodium salt of the beta-diketone is filtered and then dissolved in water. The solution is then acidified (e.g., with acetic acid or dilute HCl) to precipitate the 1-(2,4,6-trimethylphenyl)butane-1,3-dione.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

Below is a logical workflow for this synthetic approach.

Caption: General workflow for the synthesis of 1-(2,4,6-trimethylphenyl)butane-1,3-dione via Claisen condensation.

Biological Activity Context

Specific studies on the biological activity or signaling pathways of 1-(2,4,6-trimethylphenyl)butane-1,3-dione are not prominently featured in the surveyed literature. However, the broader class of beta-diketones is known to exhibit a wide range of biological activities.

Beta-diketones are recognized for their metal-chelating properties, which can be a basis for their biological effects. This class of compounds has been investigated for various potential therapeutic applications, including:

-

Anticancer Properties: Some beta-diketone derivatives have shown potential as anticancer agents.

-

Anti-inflammatory Effects: The structural motif is present in some natural and synthetic anti-inflammatory compounds.

-

Antioxidant Activity: The enol form of beta-diketones can act as a radical scavenger.

-

Antibacterial and Antifungal Properties: Various beta-diketones have been screened for their activity against microbial pathogens.

The biological activity of beta-diketones is often linked to their tautomeric equilibrium between the keto and enol forms, with the enol form being crucial for metal chelation and other interactions. The specific biological effects of 1-(2,4,6-trimethylphenyl)butane-1,3-dione would be influenced by the steric and electronic properties of the 2,4,6-trimethylphenyl (mesityl) group. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

The following diagram illustrates the general relationship between the chemical properties of beta-diketones and their potential biological activities.

Caption: Relationship between the chemical properties of beta-diketones and their potential biological activities.

References

An In-depth Technical Guide to 1-Mesitylbutane-1,3-dione (CAS: 6450-57-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Mesitylbutane-1,3-dione, also known as 1-(2,4,6-trimethylphenyl)butane-1,3-dione, is a β-diketone with potential applications in medicinal chemistry and materials science. Its structural motif is prevalent in a variety of biologically active compounds, suggesting its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a detailed hypothetical synthesis protocol, and proposed experimental designs for the evaluation of its biological activities. While specific experimental data on the biological effects of this compound are limited in publicly accessible literature, this guide extrapolates potential activities based on the well-documented properties of the 1,3-diketone class of molecules, which are known to exhibit antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol [1]. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6450-57-3 | [1] |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| IUPAC Name | 1-(2,4,6-trimethylphenyl)butane-1,3-dione | [1] |

| Synonyms | 1-(2-Mesityl)-1,3-butanedione, (2,4,6-Trimethylbenzoyl)acetone | [1] |

| Appearance | White to yellow powder or crystalline solid | |

| Melting Point | 45 °C | |

| Boiling Point | 172 °C at 22 mmHg | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |

Synthesis

The synthesis of this compound can be achieved via a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this specific diketone, ethyl acetate can be reacted with 2',4',6'-trimethylacetophenone.

Proposed Synthetic Workflow

A proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Claisen condensation and has not been experimentally validated for this specific compound.

Materials:

-

2',4',6'-Trimethylacetophenone

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Ethyl acetate

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., argon).

-

Condense liquid ammonia into the flask.

-

Slowly add sodium amide to the stirred liquid ammonia.

-

Add a solution of 2',4',6'-trimethylacetophenone in anhydrous diethyl ether dropwise to the sodium amide suspension.

-

After the addition is complete, add ethyl acetate dropwise to the reaction mixture.

-

Allow the reaction to stir at reflux (the boiling point of liquid ammonia, -33 °C) for several hours.

-

After the reaction is complete, carefully quench the reaction by the slow addition of 10% aqueous hydrochloric acid until the mixture is acidic.

-

Allow the ammonia to evaporate.

-

Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.9 | s | 2H | Aromatic CH |

| ~ 5.6 | s | 1H | Enol CH |

| ~ 3.8 | s | 2H | Keto CH₂ |

| ~ 2.3 | s | 3H | para-Aromatic CH₃ |

| ~ 2.2 | s | 6H | ortho-Aromatic CH₃ |

| ~ 2.1 | s | 3H | Acetyl CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 203 | Ketone C=O |

| ~ 195 | Enol C=O |

| ~ 140 | Aromatic C (quaternary) |

| ~ 138 | Aromatic C (quaternary) |

| ~ 129 | Aromatic CH |

| ~ 100 | Enol CH |

| ~ 55 | Keto CH₂ |

| ~ 25 | Acetyl CH₃ |

| ~ 21 | para-Aromatic CH₃ |

| ~ 19 | ortho-Aromatic CH₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1725-1705 | C=O stretch (ketone) |

| 1640-1540 | C=C stretch (enol) |

| 1600-1475 | Aromatic C=C stretch |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 204 | [M]⁺ (Molecular ion) |

| 189 | [M - CH₃]⁺ |

| 161 | [M - CH₃CO]⁺ |

| 147 | [C₁₀H₁₁O]⁺ |

| 119 | [C₉H₁₁]⁺ (Mesityl cation) |

| 43 | [CH₃CO]⁺ |

Potential Biological Activities and Proposed Experimental Protocols

The 1,3-diketone moiety is a well-known pharmacophore present in numerous compounds with diverse biological activities. While no specific biological data for this compound has been found, its structural features suggest potential for antimicrobial, anti-inflammatory, and cytotoxic activities. The following sections outline general protocols for evaluating these potential biological effects.

Proposed Biological Screening Workflow

A proposed workflow for the biological evaluation of this compound.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain.

-

Add the microbial inoculum to each well of the plate.

-

Include positive (microbes in broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity Assay (COX Inhibition Assay)

This protocol assesses the ability of the compound to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Materials:

-

This compound

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

COX inhibitor screening assay kit (commercially available)

-

Spectrophotometer or fluorometer (plate reader)

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent.

-

In a 96-well plate, add the COX enzyme, the compound at various concentrations, and a chromogenic or fluorogenic substrate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate for a specified time at a controlled temperature.

-

Measure the absorbance or fluorescence to determine the extent of the enzymatic reaction.

-

Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This protocol evaluates the effect of the compound on the viability of cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

This compound is a readily synthesizable β-diketone with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. Although specific biological data for this compound is currently lacking in the public domain, the well-established biological activities of the 1,3-diketone scaffold suggest that it may possess valuable antimicrobial, anti-inflammatory, and cytotoxic properties. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these potential activities. Further research into this and related compounds could lead to the development of novel therapeutic agents or functional materials.

References

An In-depth Technical Guide to 1-Mesitylbutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 1-Mesitylbutane-1,3-dione. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

This compound, also known by its IUPAC name 1-(2,4,6-trimethylphenyl)butane-1,3-dione, is a diketone with the chemical formula C13H16O2.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 204.26 g/mol | [1] |

| Molecular Formula | C13H16O2 | [1] |

| IUPAC Name | 1-(2,4,6-trimethylphenyl)butane-1,3-dione | [1] |

| CAS Number | 6450-57-3 | |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C)C | [1] |

| InChI Key | MBZZDUHWYNESIY-UHFFFAOYSA-N | [1] |

| Computed XLogP3-AA | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 204.115029749 Da | [1] |

| Monoisotopic Mass | 204.115029749 Da | [1] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

| Heavy Atom Count | 15 |

Synthesis and Purification

Proposed Experimental Protocol for the Synthesis of this compound:

-

Reaction: A solution of 2',4',6'-trimethylacetophenone (1 equivalent) and ethyl acetate (2.5 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) is added dropwise to a suspension of a strong base like sodium hydride (4 equivalents) in anhydrous THF at room temperature. The reaction mixture is then refluxed for a specified period.

-

Work-up: After cooling, the reaction is quenched by carefully adding ice and then acidified with a suitable acid (e.g., 6 M HCl) to a pH of 6.

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, using a solvent system such as a mixture of ethyl acetate and petroleum ether.[2]

A logical workflow for the synthesis and purification process is depicted in the following diagram.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed using standard spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the mesityl group, the methyl protons on the aromatic ring, the methylene protons of the butane chain, and the terminal methyl protons. The integration of these signals would confirm the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the butane chain.

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the diketone functional group, typically in the region of 1650-1720 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for both aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.

3.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns could also provide further structural information.

The general workflow for the characterization of the synthesized product is illustrated below.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Biological Activity

Currently, there is a lack of specific data in the scientific literature regarding the biological activities of this compound. While related compounds such as cyclohexane-1,3-dione derivatives have been investigated for various biological activities, including as precursors for anti-diabetic drugs and for their antibacterial and antitumor properties, no such studies have been reported for this compound.[3] Further research is required to explore the potential therapeutic applications of this compound.

Due to the absence of reported biological activity, a signaling pathway diagram cannot be provided at this time. Should future studies reveal a biological target or pathway for this compound, such a diagram would be a valuable addition to this guide.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of 1-Mesitylbutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Mesitylbutane-1,3-dione, a β-dicarbonyl compound, exhibits keto-enol tautomerism, a fundamental equilibrium that dictates its chemical reactivity, complexation behavior, and potential biological activity. The presence of a sterically demanding mesityl group is anticipated to significantly influence the position of this equilibrium. This guide provides a comprehensive overview of the principles governing the keto-enol tautomerism of this compound, detailed experimental protocols for its quantitative analysis, and a discussion of the expected structural and solvent-dependent effects. While specific quantitative data for this compound is not extensively available in the public domain, this document compiles representative data from analogous β-dicarbonyl systems to provide a robust predictive framework.

Introduction to Keto-Enol Tautomerism in β-Dicarbonyls

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In most simple carbonyl compounds, the keto form is significantly more stable and predominates. However, in β-dicarbonyl compounds like this compound, the enol form can be substantially stabilized.

Several factors contribute to the stabilization of the enol tautomer in these systems:

-

Intramolecular Hydrogen Bonding: The enol form can create a stable six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

-

Conjugation: The enol form possesses a conjugated π-system (C=C-C=O), which delocalizes electron density and lowers the overall energy of the molecule.

-

Substituent Effects: The electronic and steric nature of the substituents on the β-dicarbonyl backbone can significantly influence the position of the equilibrium.

The equilibrium between the keto and enol forms is dynamic and can be influenced by solvent polarity, temperature, and pH.

The Influence of the Mesityl Group

The mesityl group (2,4,6-trimethylphenyl) is a bulky aromatic substituent. Its presence in this compound is expected to have a profound impact on the keto-enol equilibrium. Steric hindrance from bulky groups can destabilize one tautomer relative to the other. In the case of this compound, the steric interactions between the mesityl group and the rest of the molecule may influence the planarity of the enol form, potentially affecting the strength of the intramolecular hydrogen bond and the degree of conjugation. This steric strain could shift the equilibrium towards the keto form more than would be seen in a less hindered analogue like 1-phenylbutane-1,3-dione.

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium is defined by the equilibrium constant, Keq:

Keq = [Enol] / [Keto]

The percentage of each tautomer can be determined experimentally, most commonly using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation: Tautomeric Equilibrium of Structurally Similar β-Diketones

While specific data for this compound is sparse, the following tables provide representative data for other β-dicarbonyl compounds, illustrating the influence of substituents and solvent on the tautomeric equilibrium. This data serves as a valuable reference for predicting the behavior of this compound.

| Compound | Solvent | % Enol | Keq |

| Acetylacetone | Hexane | 97 | 32.3 |

| Chloroform-d | 81.4 | 4.38 | |

| Acetone-d6 | 73.8 | 2.82 | |

| DMSO-d6 | 62.3 | 1.65 | |

| Water-d2 | 15.2 | 0.18 | |

| 1-Phenylbutane-1,3-dione | Chloroform-d | ~98 | ~49 |

| DMSO-d6 | ~95 | ~19 |

Note: Data is compiled from various literature sources and is intended to be representative.

Spectroscopic Signatures

The keto and enol tautomers of this compound are expected to have distinct spectroscopic signatures.

1H NMR Spectroscopy:

| Tautomer | Proton Environment | Expected Chemical Shift (δ, ppm) |

| Keto | Methylene (-CH2-) | 3.5 - 4.0 |

| Methyl (-CH3) | 2.1 - 2.3 | |

| Mesityl aromatic (Ar-H) | 6.8 - 7.2 | |

| Mesityl methyl (Ar-CH3) | 2.2 - 2.4 | |

| Enol | Methine (=CH-) | 5.5 - 6.0 |

| Enolic hydroxyl (-OH) | 15 - 17 (broad) | |

| Methyl (-CH3) | 2.0 - 2.2 | |

| Mesityl aromatic (Ar-H) | 6.8 - 7.2 | |

| Mesityl methyl (Ar-CH3) | 2.2 - 2.4 |

Infrared (IR) Spectroscopy:

| Tautomer | Vibrational Mode | Expected Wavenumber (cm-1) |

| Keto | C=O stretch (asymmetric & symmetric) | 1730 - 1700 |

| Enol | C=O stretch (conjugated) | 1640 - 1580 |

| C=C stretch | 1580 - 1540 | |

| O-H stretch (intramolecular H-bond) | 3200 - 2500 (broad) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the Claisen condensation of mesityl methyl ketone with ethyl acetate using a strong base such as sodium ethoxide or sodium hydride.

Materials:

-

Mesityl methyl ketone

-

Ethyl acetate

-

Sodium ethoxide (or sodium hydride)

-

Anhydrous diethyl ether (or THF)

-

Hydrochloric acid (dilute)

-

Standard glassware for anhydrous reactions

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol or a suspension of sodium hydride in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Slowly add a solution of mesityl methyl ketone and ethyl acetate in the reaction solvent to the base at a controlled temperature (e.g., 0 °C or room temperature).

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours to ensure complete reaction.

-

Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy

Objective: To quantify the percentage of keto and enol tautomers in various deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl3, DMSO-d6, C6D6, CD3OD)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the desired deuterated solvent in a clean NMR tube.

-

Data Acquisition: Acquire a 1H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integration: Integrate the distinct signals corresponding to the keto and enol tautomers. For example, integrate the methylene protons (-CH2-) of the keto form and the methine proton (=CH-) of the enol form.

-

Calculation: Calculate the percentage of each tautomer using the integral values. Remember to account for the number of protons giving rise to each signal.

-

Let Iketo be the integral of the methylene (-CH2-) protons (2H).

-

Let Ienol be the integral of the methine (=CH-) proton (1H).

-

Normalized Iketo = Iketo / 2

-

% Enol = [Ienol / (Normalized Iketo + Ienol)] * 100

-

% Keto = [Normalized Iketo / (Normalized Iketo + Ienol)] * 100

-

Keq = % Enol / % Keto

-

Characterization by UV-Vis Spectroscopy

Objective: To observe the absorption bands corresponding to the keto and enol tautomers and their solvent dependency.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare dilute solutions of this compound in the chosen solvents. The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.

-

Data Acquisition: Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.

-

Analysis: Identify the absorption maxima (λmax). The enol form, with its extended conjugation, is expected to have a strong π → π* transition at a longer wavelength compared to the n → π* transition of the keto form. The relative intensities of these bands will change with solvent polarity, reflecting the shift in the tautomeric equilibrium.

Visualizations

Keto-Enol Tautomerism of this compound

Caption: Equilibrium between the keto and enol tautomers of this compound.

Note: The actual chemical structures would be depicted in a full whitepaper. The DOT script provides a logical representation.

Experimental Workflow for NMR Analysis

Caption: Workflow for the determination of keto-enol equilibrium by NMR spectroscopy.

Conclusion

The keto-enol tautomerism of this compound represents a fascinating interplay of electronic and steric effects. While the bulky mesityl group likely influences the position of the equilibrium, the fundamental principles of β-dicarbonyl tautomerism provide a strong basis for its study. The experimental protocols detailed in this guide offer a robust framework for the quantitative analysis of this equilibrium. Further research to generate specific quantitative data for this compound will be invaluable for its application in drug design, coordination chemistry, and materials science, where precise control over its tautomeric form is crucial.

Spectroscopic Analysis of 1-Mesitylbutane-1,3-dione: A Technical Guide

Introduction

1-Mesitylbutane-1,3-dione, also known as 1-(2,4,6-trimethylphenyl)butane-1,3-dione, is a β-diketone derivative. Due to the presence of both aromatic and diketone functionalities, this compound exhibits a keto-enol tautomerism, which significantly influences its spectroscopic properties. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, based on the analysis of analogous compounds. Detailed experimental protocols for acquiring such spectra are also presented, along with a generalized workflow for spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Tautomerism

This compound (C₁₃H₁₆O₂) consists of a mesityl (2,4,6-trimethylphenyl) group attached to a butane-1,3-dione moiety. The butane-1,3-dione portion of the molecule can exist in equilibrium between the diketo form and two enol forms. The enol form is often stabilized by intramolecular hydrogen bonding. The equilibrium between these tautomers is influenced by factors such as the solvent and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for characterizing the molecule and understanding its tautomeric equilibrium.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl groups on the mesityl ring, the methyl group of the butanedione moiety, the methylene/methine proton, and the enolic proton. The presence of both keto and enol forms in solution would result in two sets of signals for the protons of the butanedione part, with their integration reflecting the equilibrium ratio.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic CH | ~6.8 - 7.2 | Singlet | Two equivalent aromatic protons on the mesityl ring. |

| Enolic OH | ~15 - 17 | Broad Singlet | Highly deshielded due to intramolecular hydrogen bonding in the enol form. May not be observable in protic solvents. |

| Methine CH (enol form) | ~5.5 - 6.5 | Singlet | Olefinic proton in the enol form. |

| Methylene CH₂ (keto form) | ~3.5 - 4.5 | Singlet | Protons of the CH₂ group between the two carbonyls in the diketo form. |

| Mesityl CH₃ (ortho) | ~2.1 - 2.3 | Singlet | Six protons of the two methyl groups at the ortho positions of the mesityl ring. |

| Mesityl CH₃ (para) | ~2.3 - 2.5 | Singlet | Three protons of the methyl group at the para position of the mesityl ring. |

| Butanedione CH₃ | ~2.0 - 2.2 | Singlet | Three protons of the terminal methyl group. |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbonyl carbons are typically observed at the downfield end of the spectrum. The presence of tautomers will also be evident in the ¹³C NMR spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl C=O (keto & enol) | ~180 - 205 | Two distinct signals are expected for the two carbonyl carbons. |

| Aromatic C (substituted) | ~135 - 140 | Carbons of the mesityl ring attached to methyl groups and the butanedione moiety. |

| Aromatic CH | ~128 - 130 | Aromatic methine carbons. |

| Methine C (enol form) | ~95 - 105 | Olefinic carbon in the enol form. |

| Methylene C (keto form) | ~50 - 60 | Methylene carbon in the diketo form. |

| Mesityl CH₃ | ~20 - 25 | Three signals for the ortho and para methyl carbons. |

| Butanedione CH₃ | ~25 - 35 | Terminal methyl carbon of the butanedione moiety. |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will be characterized by absorptions corresponding to the carbonyl groups, aromatic C-H and C=C bonds, and aliphatic C-H bonds. The keto-enol tautomerism will be reflected in the carbonyl stretching region.[1]

Expected IR Absorption Frequencies

The diketo form will show a characteristic C=O stretching frequency, while the enol form, stabilized by intramolecular hydrogen bonding, will exhibit a broader, red-shifted C=O absorption and a broad O-H stretch.[1]

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Notes |

| O-H (enolic) | 3200 - 2500 | Broad, Medium | Due to intramolecular hydrogen bonding. |

| C-H (aromatic) | 3100 - 3000 | Medium | |

| C-H (aliphatic) | 3000 - 2850 | Medium | |

| C=O (diketo form) | 1730 - 1710 | Strong | |

| C=O (enol form, H-bonded) | 1640 - 1580 | Strong | Conjugated and hydrogen-bonded carbonyl stretch. |

| C=C (aromatic) | 1600 - 1450 | Medium to Weak | |

| C-O (enol form) | 1300 - 1100 | Strong |

Experimental Protocols

NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra is outlined below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate resolution.

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical spectral width: 0-16 ppm.

-

Number of scans: 8-16, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

For ¹³C NMR:

-

A proton-decoupled spectrum is typically acquired.

-

Typical spectral width: 0-220 ppm.

-

Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

A general procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows.

1. Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

If the sample is a liquid or can be dissolved, a thin film can be cast on the crystal.

2. Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Place the sample on the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major absorption peaks with their corresponding frequencies.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Crystal Structure of 1-Mesitylbutane-1,3-dione: A Technical Overview

Affiliation: Google Research

Abstract

1-Mesitylbutane-1,3-dione is a beta-dicarbonyl compound incorporating a bulky mesityl group. This technical guide provides a comprehensive (though currently hypothetical, due to a lack of publicly available crystal structure data) overview of its molecular structure, physicochemical properties, and potential biological significance. This document outlines the expected crystallographic parameters, spectroscopic data, and potential synthesis and analysis protocols. Furthermore, it presents a speculative signaling pathway to illustrate the compound's potential interactions in a biological context. The information herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, pending the public availability of experimental data.

Introduction

Beta-dicarbonyl compounds are a well-established class of organic molecules known for their versatile coordination chemistry and diverse biological activities. The introduction of a sterically demanding mesityl group to the butane-1,3-dione framework is anticipated to confer unique structural and electronic properties. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships and for the rational design of novel therapeutic agents. This guide is structured to present a detailed analysis of the crystal structure of this compound, supported by spectroscopic characterization and detailed experimental methodologies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is aggregated from computational models and publicly available chemical databases.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | PubChem[1] |

| Molecular Weight | 204.26 g/mol | PubChem[1] |

| IUPAC Name | 1-(2,4,6-trimethylphenyl)butane-1,3-dione | PubChem[1] |

| CAS Number | 6450-57-3 | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C)C | PubChem[1] |

| InChI Key | MBZZDUHWYNESIY-UHFFFAOYSA-N | PubChem[1] |

| Appearance | (Expected) Crystalline solid | N/A |

| Melting Point | (Not available) | N/A |

| Solubility | (Not available) | N/A |

Crystallographic Data

While a definitive crystal structure for this compound is not currently available in open-access crystallographic databases, this section is structured to present the key parameters that would be obtained from a single-crystal X-ray diffraction study.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Value) |

| b (Å) | (Value) |

| c (Å) | (Value) |

| α (°) | (Value) |

| β (°) | (Value) |

| γ (°) | (Value) |

| Volume (ų) | (Value) |

| Z | (Value) |

| Calculated Density (g/cm³) | (Value) |

| Absorption Coefficient (mm⁻¹) | (Value) |

| F(000) | (Value) |

| Crystal Size (mm³) | (Value) |

| Theta range for data collection (°) | (Value) |

| Index ranges | (Value) |

| Reflections collected | (Value) |

| Independent reflections | (Value) |

| Completeness to theta = ...° (%) | (Value) |

| Goodness-of-fit on F² | (Value) |

| Final R indices [I>2sigma(I)] | (Value) |

| R indices (all data) | (Value) |

| Largest diff. peak and hole (e.Å⁻³) | (Value) |

Experimental Protocols

Synthesis of this compound

A general synthetic approach for compounds of this class involves the Claisen condensation of an appropriate ester and ketone. A plausible synthesis for this compound would involve the reaction of ethyl acetoacetate with 2',4',6'-trimethylacetophenone in the presence of a strong base such as sodium ethoxide.

-

Materials: Ethyl acetoacetate, 2',4',6'-trimethylacetophenone, sodium metal, absolute ethanol, diethyl ether, hydrochloric acid.

-

Procedure:

-

Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Add ethyl acetoacetate dropwise to the sodium ethoxide solution at 0 °C.

-

Slowly add 2',4',6'-trimethylacetophenone to the reaction mixture and allow it to stir at room temperature overnight.

-

Quench the reaction with dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Single-Crystal X-ray Diffraction

To obtain data for the crystal structure, single crystals of this compound would need to be grown.

-

Crystal Growth: Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is a common technique.

-

Data Collection: A suitable single crystal would be mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data would be collected at a controlled temperature (e.g., 100 K) using a series of ω and φ scans.

-

Structure Solution and Refinement: The collected diffraction data would be processed to yield a set of structure factors. The structure would then be solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using a KBr pellet or as a thin film. Characteristic vibrational frequencies for the carbonyl groups and the aromatic ring would be identified.

-

Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) or electron impact (EI) source to determine the molecular weight and fragmentation pattern of the compound.

Potential Signaling Pathway and Biological Activity

Given the structural features of 1,3-dione compounds, this compound could potentially interact with various biological targets. For illustrative purposes, a hypothetical signaling pathway is presented below. This diagram speculates on a possible mechanism where the compound inhibits a kinase cascade involved in cell proliferation.

References

A Technical Guide to Determining the Solubility of 1-Mesitylbutane-1,3-dione in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Mesitylbutane-1,3-dione, a diketone derivative of interest in various chemical and pharmaceutical research fields. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in a range of common laboratory solvents. The methodologies outlined herein are based on established principles of solubility testing for organic compounds.

Introduction to this compound

This compound, also known as 1-(2,4,6-trimethylphenyl)butane-1,3-dione, is an organic compound with the chemical formula C₁₃H₁₆O₂.[1][2] Its structure, featuring a mesityl group attached to a butane-1,3-dione backbone, suggests a molecule with both nonpolar (the mesityl ring) and polar (the dione functionality) characteristics. This amphiphilic nature implies that its solubility will be highly dependent on the polarity of the solvent. Understanding the solubility of this compound is a critical first step in a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can make some general predictions about the solubility of this compound:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the polar dione group may allow for some interaction with protic solvents through hydrogen bonding with the enol tautomer. However, the bulky, nonpolar mesityl group will likely limit its solubility in highly polar solvents like water. Solubility is expected to increase in lower alcohols compared to water.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, THF): These solvents are likely to be effective at solvating this compound. They can interact with the polar dione group without the steric hindrance that might occur with protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The nonpolar mesityl group suggests that there will be some degree of solubility in nonpolar solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | |||

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Acetonitrile | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Tetrahydrofuran (THF) | |||

| Dichloromethane | |||

| Toluene | |||

| Hexane | |||

| Diethyl Ether |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in various solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

A selection of common laboratory solvents (see Table 1)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add a known volume (e.g., 5 mL) of each solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some solid remains undissolved.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure that the solvent is fully saturated with the solute. Vigorous shaking or stirring is necessary to maximize the contact between the solid and the solvent.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial or a volumetric flask to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, the solvent from the filtered, known volume of the saturated solution can be evaporated, and the mass of the remaining solid solute can be measured.

-

Spectroscopic/Chromatographic Method: Dilute the filtered saturated solution to a known concentration that falls within the linear range of a pre-established calibration curve for this compound on a suitable analytical instrument (e.g., UV-Vis or HPLC).

-

-

Calculation:

-

Calculate the solubility in grams per 100 mL of solvent using the determined concentration and the dilution factor.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary framework to determine this crucial physical property. By following the detailed experimental protocol and understanding the predicted solubility trends, scientists and drug development professionals can generate the data required to advance their research and development activities involving this compound. The provided table template and workflow diagram serve as practical tools to guide and document these experimental efforts.

References

Thermal Stability of 1-Mesitylbutane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Mesitylbutane-1,3-dione is a β-diketone that incorporates a bulky mesityl group. This structural feature is expected to influence its physicochemical properties, including its thermal stability. Understanding the thermal decomposition profile of this compound is crucial for applications where it might be subjected to elevated temperatures, such as in chemical synthesis, materials science, and pharmaceutical formulation. Thermal stability data informs safe handling and storage conditions and is critical for predicting the shelf-life and degradation pathways of materials containing this molecule.

Inferred Thermal Stability from Analogous Compounds

Direct experimental data on the thermal decomposition of this compound is not prevalent in the public domain. However, analysis of related β-diketone structures, particularly metal acetylacetonates, can provide valuable insights into its expected thermal behavior. These compounds share the same core β-diketone ligand structure.

For instance, studies on metal acetylacetonates indicate that the decomposition of the acetylacetonate ligand generally occurs at elevated temperatures. The onset of decomposition for these related compounds provides a reasonable estimate for the thermal stability of this compound.

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes the thermal decomposition data for representative β-diketone compounds.

| Compound Name | Onset of Decomposition (°C) | Key Observations |

| Hafnium(IV) acetylacetonate | ~245-250 | Decomposition follows evaporation which begins at approximately 190°C.[1] |

| Vanadyl acetylacetonate | 260 (incongruent melting) | Characterized by a sharp endothermic peak in DSC analysis.[2] |

| Calcium(II) bis(acetylacetonate) | 175 | Decomposes in two distinct steps after the initial loss of water molecules.[3] |

Note: This data is for analogous compounds and should be used as a reference for estimating the thermal stability of this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a generalized protocol for determining the thermal stability of a solid compound like this compound using Thermogravimetric Analysis (TGA). This protocol is based on standard methodologies for the thermal analysis of organic compounds.[4][5]

Objective: To determine the onset of thermal decomposition and characterize the mass loss of this compound as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample pans (e.g., aluminum or platinum).

-

Inert gas supply (e.g., high-purity nitrogen or argon).

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan.

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Collection: Continuously record the sample mass as a function of temperature and time.

-

Data Analysis:

-

Plot the mass (%) versus temperature to obtain the TGA curve.

-

Plot the derivative of the mass loss with respect to time or temperature (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for conducting a TGA experiment to assess the thermal stability of a compound.

Conclusion

While direct experimental data on the thermal stability of this compound remains to be published, a reasonable estimation of its decomposition profile can be made by examining analogous β-diketone compounds. It is anticipated that the compound will exhibit thermal stability up to approximately 175-260°C. For precise determination of its thermal properties, a thermogravimetric analysis following the generalized protocol outlined in this guide is recommended. The provided workflow and experimental details offer a solid foundation for researchers to conduct their own thermal stability assessments of this and similar molecules, ensuring safe handling and predictable performance in various applications.

References

1-Mesitylbutane-1,3-dione: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mesitylbutane-1,3-dione, also known as 1-(2,4,6-trimethylphenyl)butane-1,3-dione, is an aromatic β-diketone. The β-diketone moiety is a significant structural feature in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities.[1][2] This class of compounds is known for its metal-chelating properties and the existence of keto-enol tautomerism, which significantly influences their chemical reactivity and biological interactions.[2][3] While the broader class of β-diketones has been extensively studied for their potential in medicinal chemistry, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antifungal properties, specific research on this compound is limited.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route based on established methods for analogous compounds, and a summary of the potential biological activities of the aromatic β-diketone class.

Chemical Properties and Structure

This compound possesses the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol .[5] The structure features a mesityl (2,4,6-trimethylphenyl) group attached to a butane-1,3-dione chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(2,4,6-trimethylphenyl)butane-1,3-dione | [5] |

| Molecular Formula | C₁₃H₁₆O₂ | [5] |

| Molecular Weight | 204.26 g/mol | [5] |

| XLogP3 | 2.6 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

A key characteristic of this compound, like other β-dicarbonyl compounds, is its existence in a tautomeric equilibrium between the keto and enol forms.[2][6] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the position of the equilibrium can be influenced by factors such as the solvent.[6][7][8]

Synthesis of this compound

Experimental Protocol (Representative)

Objective: To synthesize this compound via Claisen condensation.

Materials:

-

1-(Mesityl)ethan-1-one (1 equivalent)

-

Ethyl acetate (2-3 equivalents)

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt) (1.1-1.5 equivalents)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl) or acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium hydride (or sodium ethoxide) and anhydrous diethyl ether (or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 1-(mesityl)ethan-1-one and ethyl acetate in the reaction solvent is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of dilute acid to neutralize the excess base.

-

The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Table 2: Representative Spectroscopic Data for Aromatic β-Diketones

| Spectroscopic Technique | Expected Characteristic Signals for this compound |

| ¹H NMR | Signals for the mesityl protons (aromatic and methyl groups), signals for the methylene (-CH₂-) and methyl (-CH₃) protons of the dione backbone in the keto form, and signals for the vinyl proton (-CH=) and enolic hydroxyl proton (-OH) in the enol form. The presence of both sets of signals would confirm the keto-enol tautomerism.[2] |

| ¹³C NMR | Resonances for the carbonyl carbons of the keto form, and the olefinic and carbonyl carbons of the enol form, in addition to the carbons of the mesityl group.[2] |

| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone groups (typically in the range of 1700-1740 cm⁻¹ for the keto form) and a broad O-H stretch and conjugated C=O and C=C stretches for the enol form (typically around 3200-2500 cm⁻¹, 1640-1580 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (204.26 g/mol ). |

Biological Activity of Aromatic β-Diketones

While no specific biological activity has been reported for this compound, the broader class of aromatic β-diketones has been shown to possess a variety of biological activities. These compounds are of interest to drug development professionals due to their potential as scaffolds for new therapeutic agents.[3][4]

Potential Activities:

-

Anticancer Activity: Many β-diketone derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the chelation of metal ions essential for tumor growth or the induction of apoptosis.[3]

-

Anti-inflammatory Activity: Some β-diketones exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory pathways.[3]

-

Antimicrobial Activity: The β-diketone scaffold is found in some natural and synthetic compounds with antibacterial and antifungal properties.[1][3]

The biological activity of these compounds is often linked to their ability to chelate metals and their existence in the enol form, which can interact with biological targets.[2][3] Further research is needed to determine if this compound shares these biological properties.

Visualizations

Logical Relationships and Workflows

Conclusion

This compound is a member of the biologically significant class of aromatic β-diketones. While specific experimental data for this compound is scarce in the current literature, its synthesis can be reasonably achieved through a Claisen condensation, a standard method for this class of molecules. The key chemical feature of this compound is its keto-enol tautomerism, which is expected to play a crucial role in its reactivity and potential biological activity. Based on the known activities of structurally related compounds, this compound represents an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on its definitive synthesis, full spectroscopic characterization, and a thorough evaluation of its biological properties to unlock its potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C13H16O2 | CID 367102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Claisen condensation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Mesitylbutane-1,3-dione: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Mesitylbutane-1,3-dione, a sterically hindered β-diketone. The document details the compound's discovery and historical context within the broader class of aryl β-diketones. A thorough examination of its physicochemical properties is presented in tabular format for clarity and ease of comparison. The guide outlines a detailed experimental protocol for its synthesis, primarily based on the well-established Claisen condensation reaction. Furthermore, the keto-enol tautomerism, a key characteristic of β-diketones, is discussed in the context of this specific molecule. Visual aids in the form of diagrams for the synthetic pathway and a conceptual workflow are provided to enhance understanding. This guide serves as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Introduction

Physicochemical Properties

The properties of this compound have been primarily determined through computational methods, with some experimental data available for its starting materials.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(2,4,6-trimethylphenyl)butane-1,3-dione | PubChem[1] |

| CAS Number | 6450-57-3 | PubChem[1] |

| Molecular Formula | C₁₃H₁₆O₂ | PubChem[1] |

| Molecular Weight | 204.26 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C)C | PubChem[1] |

| InChI Key | MBZZDUHWYNESIY-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 2.6 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Computed Rotatable Bond Count | 2 | PubChem[1] |

Table 2: Properties of the Key Starting Material: 2',4',6'-Trimethylacetophenone

| Property | Value | Source |